2-Phenylmorpholine hydrochloride
Overview
Description
2-Phenylmorpholine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 201.68 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
2-Phenylmorpholine hydrochloride is typically synthesized by reacting phenylamine with morpholine under an atmosphere of hydrogen chloride . The reaction involves the formation of a morpholine ring with a phenyl group attached to it. The process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity.
Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and adjusted to achieve the desired product.
Chemical Reactions Analysis
2-Phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenylmorpholine oxides, while reduction can yield phenylmorpholine derivatives with different functional groups.
Scientific Research Applications
2-Phenylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of different biological molecules.
Medicine: It is used in the development of new drugs and as a reference compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-Phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by inhibiting certain enzymes and receptors involved in various biological processes. For example, it can inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
2-Phenylmorpholine hydrochloride is similar to other phenylmorpholine derivatives, such as phenmetrazine and phendimetrazine. These compounds share a common morpholine ring structure with a phenyl group attached to it. this compound is unique in its specific chemical properties and applications .
Similar Compounds
- Phenmetrazine
- Phendimetrazine
- Isophenmetrazine
- Phenetrazine
- Phenmetetrazine
These compounds have been studied for their pharmacological properties and potential therapeutic applications, but this compound stands out due to its specific uses in scientific research and industry.
Properties
IUPAC Name |
2-phenylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKUJBAIFSUTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492453 | |
Record name | 2-Phenylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23972-42-1 | |
Record name | 2-Phenylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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